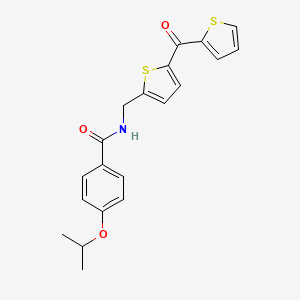
4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Thiophene-based analogs, like our compound, have been synthesized by heterocyclization of various substrates . Protodeboronation of pinacol boronic esters is a significant synthetic method . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also includes an isopropoxy group and a benzamide group, attached to the thiophene ring via a methyl group.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene, a component of our compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .作用机制
The mechanism of action of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves binding to the Dvl protein and preventing its interaction with other proteins in the Wnt signaling pathway. This leads to inhibition of downstream signaling events that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of cancer cell migration and invasion. It has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
实验室实验的优点和局限性
One advantage of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is its specificity for the Dvl protein, which makes it a useful tool for studying the Wnt signaling pathway and its role in cancer development. However, its potency and efficacy may vary depending on the specific cancer cell type and the experimental conditions. Additionally, the synthesis of this compound can be challenging, which may limit its availability for use in laboratory experiments.
未来方向
There are several potential future directions for research on 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway that could be used as cancer therapeutics. Another area of research is the identification of biomarkers that could be used to predict which patients would be most likely to benefit from treatment with this compound or other Wnt pathway inhibitors. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in other diseases, such as inflammatory bowel disease and osteoporosis, where dysregulation of the Wnt signaling pathway has been implicated.
合成方法
The synthesis of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves several steps, starting with the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenecarboxaldehyde to form the corresponding amide. The final step involves the reaction of the amide with 2-thiophenecarboxaldehyde in the presence of a palladium catalyst to form the target molecule.
科学研究应用
4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called Dvl, which plays a critical role in the Wnt signaling pathway. Dysregulation of this pathway has been linked to the development of several types of cancer, including breast, colon, and pancreatic cancer.
属性
IUPAC Name |
4-propan-2-yloxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXJZPPXPHFUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618710.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)
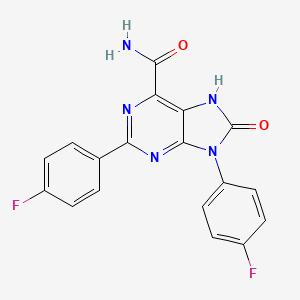
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)

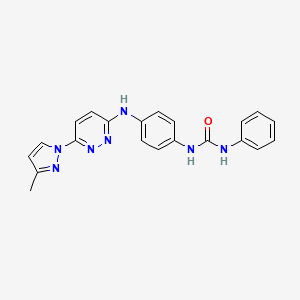
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2618717.png)
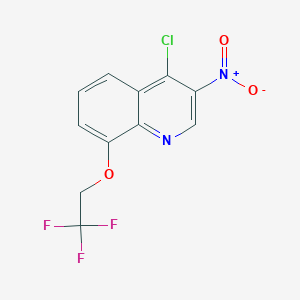
![N,N-dimethyl-N'-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide](/img/structure/B2618724.png)
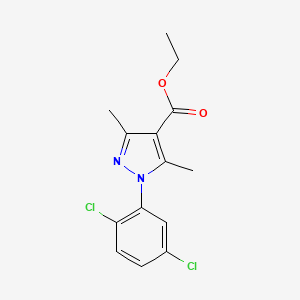

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2618728.png)
![Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2618729.png)
